4-chloro-N-(3-chloro-4-methylphenyl)benzamide
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Description
4-chloro-N-(3-chloro-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H11Cl2NO and its molecular weight is 280.15. The purity is usually 95%.
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Biological Activity
4-Chloro-N-(3-chloro-4-methylphenyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of antifungal and antibacterial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its amide functional group and chlorinated aromatic rings, which are known to influence its biological efficacy. The presence of electron-withdrawing groups such as chlorine enhances the compound's activity against various pathogens.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits significant antifungal properties. For instance, it has been evaluated against several fungal strains, showing promising results:
Fungal Strain | Inhibition Rate (%) | EC50 (mg/L) |
---|---|---|
Sclerotinia sclerotiorum | 86.1 | 5.17 |
Alternaria solani | 49.0 | Not specified |
Fusarium graminearum | 30.8 | Not specified |
Pyricularia oryzae | 17.6 | Not specified |
The compound's EC50 value against Sclerotinia sclerotiorum indicates a potent fungicidal effect, surpassing that of the control drug quinoxyfen (EC50 = 14.19 mg/L) . This suggests that structural modifications in benzamides can lead to enhanced antifungal activities.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new compound. In zebrafish embryo assays, compounds analogous to this compound were tested for acute toxicity:
Compound | LC50 (mg/L) | Toxicity Classification |
---|---|---|
12h | 0.39 | High Toxicity |
12f | 0.49 | Moderate Toxicity |
These findings indicate that while the compound shows significant biological activity, careful consideration of its toxicity is necessary for potential applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight that substituents on the benzene ring significantly affect biological activity. Electron-withdrawing groups like chlorine enhance antifungal potency, whereas electron-donating groups tend to diminish activity .
Case Studies
- Fungicidal Efficacy : In a recent study, a series of benzamide derivatives were synthesized and tested for fungicidal activity against various fungal pathogens. The results indicated that compounds with meta-substituted chlorines exhibited superior inhibitory effects compared to their ortho or para counterparts .
- Antibacterial Screening : Another study focused on a related series of benzamides demonstrated effective inhibition against multiple bacterial strains, suggesting that similar derivatives could be explored for their antibacterial properties .
Properties
IUPAC Name |
4-chloro-N-(3-chloro-4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXABGWMWOMYZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.